4-Bromo-2-(ethylsulfanyl)benzaldehyde
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Overview
Description
4-Bromo-2-(ethylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and an aldehyde functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(ethylsulfanyl)benzaldehyde typically involves the bromination of 2-(ethylsulfanyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-2-(ethylsulfanyl)benzoic acid.
Reduction: 4-Bromo-2-(ethylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(ethylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(ethylsulfanyl)benzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and ethylsulfanyl group may also contribute to its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the ethylsulfanyl group.
2-(Ethylsulfanyl)benzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-(methylsulfanyl)benzaldehyde: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: 4-Bromo-2-(ethylsulfanyl)benzaldehyde is unique due to the combination of the bromine atom and the ethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-ethylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDIOIZTWJEBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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